(3R,5R)-4-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,3,5-trihydroxycyclohexane-1-carboxylic acid
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Overview
Description
Cryptochlorogenic acid, also known as 4-O-caffeoylquinic acid, is a phenolic compound that belongs to the family of chlorogenic acids. These compounds are esters formed between caffeic acid and quinic acid. Cryptochlorogenic acid is an isomer of chlorogenic acid, differing in the position of the caffeoyl group on the quinic acid ring. It is naturally found in various plant species and is known for its antioxidant and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cryptochlorogenic acid can be synthesized through the esterification of caffeic acid with quinic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .
Industrial Production Methods: In industrial settings, cryptochlorogenic acid is often extracted from plant sources such as coffee beans, artichokes, and certain fruits. The extraction process involves the use of solvents like methanol or ethanol, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Cryptochlorogenic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are reactive intermediates.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups on the quinic acid ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of cryptochlorogenic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cryptochlorogenic acid has a wide range of scientific research applications:
Chemistry: It is used as a standard compound in analytical chemistry for the quantification of chlorogenic acids in plant extracts.
Biology: It is studied for its role in plant metabolism and its effects on plant growth and development.
Industry: It is used in the food and beverage industry as a natural antioxidant and preservative.
Mechanism of Action
Cryptochlorogenic acid is similar to other chlorogenic acids, such as:
- Chlorogenic acid (3-O-caffeoylquinic acid)
- Neochlorogenic acid (5-O-caffeoylquinic acid)
Comparison:
- Structural Differences: The primary difference lies in the position of the caffeoyl group on the quinic acid ring.
- Biological Activity: While all these compounds exhibit antioxidant and anti-inflammatory properties, cryptochlorogenic acid has been shown to have distinct anti-inflammatory mechanisms compared to its isomers .
- Extraction and Purification: The extraction and purification methods for these compounds are similar, but the yields and purity levels may vary depending on the source and extraction conditions .
Comparison with Similar Compounds
- Chlorogenic acid
- Neochlorogenic acid
- Caffeic acid
- Quinic acid
Properties
CAS No. |
905-99-7 |
---|---|
Molecular Formula |
C16H18O9 |
Molecular Weight |
354.31 g/mol |
IUPAC Name |
(3R,5R)-4-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,3,5-trihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-14-11(19)6-16(24,15(22)23)7-12(14)20/h1-5,11-12,14,17-20,24H,6-7H2,(H,22,23)/t11-,12-,14?,16?/m1/s1 |
InChI Key |
GYFFKZTYYAFCTR-LGTQLRDQSA-N |
Isomeric SMILES |
C1[C@H](C([C@@H](CC1(C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O |
Origin of Product |
United States |
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